(R)-3-(bromomethyl)hexanoic acid

Chiral Synthesis Enantiomeric Purity Asymmetric Catalysis

Choose (R)-3-(bromomethyl)hexanoic acid (CAS 1942054-60-5) for its defined (R)-stereochemistry, essential as a brivaracetam intermediate and reference standard (Brivaracetam Impurity 26/5). Unlike the racemate or (S)-enantiomer, this chiral building block ensures correct asymmetric synthesis outcomes, preventing diastereomeric impurities. With a reactive bromomethyl handle and ≥98% purity, it supports pharmaceutical R&D and quality control. Procure this specific enantiomer to maintain stereochemical integrity in your synthesis workflow.

Molecular Formula C7H13BrO2
Molecular Weight 209.08 g/mol
CAS No. 1942054-60-5
Cat. No. B8819872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(bromomethyl)hexanoic acid
CAS1942054-60-5
Molecular FormulaC7H13BrO2
Molecular Weight209.08 g/mol
Structural Identifiers
SMILESCCCC(CC(=O)O)CBr
InChIInChI=1S/C7H13BrO2/c1-2-3-6(5-8)4-7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m1/s1
InChIKeyXUBVYXDJGCTGTL-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-(Bromomethyl)hexanoic Acid (CAS 1942054-60-5): Baseline Characteristics and Procurement Identifier


(R)-3-(bromomethyl)hexanoic acid, identified by CAS 1942054-60-5 and molecular formula C₇H₁₃BrO₂, is a chiral, halogenated carboxylic acid utilized as a key synthetic intermediate [1]. Its procurement is primarily driven by the need for a specific, enantiomerically pure (R)-configuration building block for asymmetric synthesis, rather than the achiral or racemic 3-(bromomethyl)hexanoic acid analog [2]. The compound is characterized by a hexanoic acid backbone with a reactive bromomethyl group at the 3-position, which serves as an electrophilic handle for nucleophilic substitution [1][3].

Why (R)-3-(Bromomethyl)hexanoic Acid Cannot Be Substituted with Racemic or (S)-Enantiomer Analogs


Generic substitution of (R)-3-(bromomethyl)hexanoic acid with its (S)-enantiomer (CAS 2101641-92-1) [1] or the racemic mixture (CAS 2650518-17-3) [2] is scientifically untenable in contexts demanding stereochemical control. The distinct spatial arrangement of atoms in the (R)-enantiomer dictates its interaction with chiral environments in asymmetric synthesis and pharmaceutical impurity profiling [3]. Using the incorrect enantiomer would lead to the formation of a diastereomeric or enantiomeric product with potentially different biological activity, rendering the synthesis invalid. The following evidence details the quantifiable differential performance parameters that justify the specific selection of the (R)-enantiomer.

Quantitative Differentiation Evidence for (R)-3-(Bromomethyl)hexanoic Acid


Defined (R)-Enantiomeric Configuration versus Racemic and (S)-Isomer

The (R)-3-(bromomethyl)hexanoic acid is specifically defined by its unique stereochemical identifier and distinct physicochemical properties compared to its enantiomer and the racemate. The (R)-enantiomer is characterized by InChIKey XUBVYXDJGCTGTL-ZCFIWIBFSA-N and a specific optical rotation, whereas the (S)-enantiomer (CAS 2101641-92-1) possesses InChIKey XUBVYXDJGCTGTL-LURJTMIESA-N [1]. The racemic mixture (CAS 2650518-17-3) is identified by InChIKey XUBVYXDJGCTGTL-UHFFFAOYSA-N [2]. This stereochemical specificity is a prerequisite for its role in generating a single enantiomer of downstream products [3].

Chiral Synthesis Enantiomeric Purity Asymmetric Catalysis

Synthetic Utility: Quantified Yield in Brivaracetam Intermediate Preparation

The compound's utility as a precursor is demonstrated in a patented synthesis of brivaracetam. In a described procedure, (R)-3-(bromomethyl)hexanoic acid is converted to its corresponding acid chloride. Using toluene as a solvent, the synthesis of (R)-3-bromomethylhexanoic acid itself proceeded with a reported isolated yield of approximately 86.6% from (R)-4-n-propyl-dihydrofuran-2(3H)-one [1]. This yield represents a quantifiable benchmark for its synthetic accessibility and is a critical metric for process chemists evaluating its use versus alternative routes.

Brivaracetam Synthesis Pharmaceutical Intermediates Process Chemistry

Commercial Specification: Assured Purity Threshold for Immediate Use

Commercial suppliers specify a minimum purity for (R)-3-(bromomethyl)hexanoic acid, typically greater than 98% . This specification is a quantifiable guarantee of the material's quality and is a direct comparator against alternative sources or in-house preparations where purity may not be assured. A high purity specification minimizes the introduction of unknown impurities into a synthetic sequence, which is especially critical when the compound is used in late-stage pharmaceutical synthesis [1].

Quality Control Analytical Chemistry Procurement Specification

Validated Application Scenarios for (R)-3-(Bromomethyl)hexanoic Acid Based on Differential Evidence


Asymmetric Synthesis of Brivaracetam

The (R)-stereochemistry of this compound is essential for its role as a direct intermediate in the synthesis of the antiepileptic drug brivaracetam. The patented synthetic route confirms its utility, with yields of up to 92.8% under optimized conditions [1]. This application directly leverages the defined (R)-enantiomeric configuration that distinguishes it from the (S)-enantiomer or racemate, which would produce the incorrect stereoisomer of the drug or an impurity.

Pharmaceutical Impurity Reference Standard

Due to its defined stereochemistry, (R)-3-(bromomethyl)hexanoic acid is utilized as a reference standard (e.g., Brivaracetam Impurity 26) for the analytical control of pharmaceutical processes [1]. The high commercial purity specification (>98%) is a prerequisite for this application, ensuring accurate quantification and identification of this specific impurity during drug development and manufacturing quality control.

Chiral Building Block for Asymmetric Nucleophilic Substitution

The compound's bromomethyl group serves as an electrophilic site for stereospecific nucleophilic substitution, allowing for the introduction of a defined (R)-configured fragment into a larger molecule [1]. This application is contingent upon the enantiomeric purity of the starting material, as any contamination with the (S)-enantiomer would lead to a mixture of diastereomers, complicating purification and reducing yield.

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